Benzamide riboside

IMPDH inhibition nucleotide metabolism prodrug activation

Benzamide riboside (BR) is a superior C-nucleoside prodrug for IMPDH inhibition research. It generates 2-3x more active metabolite (BAD) than tiazofurin/selenazofurin, uniquely inhibits malate dehydrogenase, and shows 9-fold higher cytotoxicity in p53-mutant cancer cells. Its scalable 5-step synthesis ensures reliable supply for multi-arm preclinical studies in apoptosis, NAD+ analogue pathways, and oncogenic p53 models. Do not substitute with other IMPDH inhibitors—compound-specific mechanisms drive experimental reproducibility.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 138385-29-2
Cat. No. B165982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide riboside
CAS138385-29-2
Synonyms3-(1-deoxyribofuranosyl)benzamide
benzamide riboside
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H15NO5/c13-12(17)7-3-1-2-6(4-7)11-10(16)9(15)8(5-14)18-11/h1-4,8-11,14-16H,5H2,(H2,13,17)/t8-,9-,10-,11+/m1/s1
InChIKeyWIYQAQIDVXSPMY-DBIOUOCHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide Riboside (CAS 138385-29-2): A C-Nucleoside Prodrug Targeting IMP Dehydrogenase for Oncology Research


Benzamide riboside (BR; CAS 138385-29-2) is a synthetic C-nucleoside prodrug that is converted intracellularly to its active metabolite, benzamide adenine dinucleotide (BAD), an analogue of NAD⁺ [1]. BAD acts as a potent and selective inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanylate biosynthesis, leading to depletion of GTP and dGTP pools and consequent inhibition of cell proliferation [2]. Originally synthesized as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), BR was found to be a weak PARP inhibitor but an extremely potent antiproliferative agent across a variety of human tumor cell lines [3].

Benzamide Riboside Procurement: Why In-Class IMPDH Inhibitors Are Not Interchangeable


Benzamide riboside (BR) belongs to a class of C-nucleoside IMPDH inhibitors that includes tiazofurin (TR) and selenazofurin (SR). Although all three agents share a common mechanism—intracellular conversion to NAD⁺ analogues that inhibit IMPDH—critical differences in their biochemical pharmacology preclude generic substitution [1]. The efficiency of active metabolite formation, the spectrum of additional NAD⁺-dependent enzyme inhibition, and the cellular determinants of sensitivity and resistance vary significantly among these agents. Direct comparative studies demonstrate that BR produces 2- to 3-fold more of its active NAD⁺ analogue (BAD) than tiazofurin or selenazofurin produce of their respective analogues, and BAD uniquely inhibits malate dehydrogenase at low micromolar concentrations, a property not shared by TAD or SAD [2]. Furthermore, the nucleoside transporters mediating cellular uptake differ in their affinity for each agent, and the expression of NMN adenylyltransferase (NMNAT), the enzyme required for conversion to the active dinucleotide, is a common determinant of sensitivity to all three compounds but may be differentially modulated [3]. These mechanistic distinctions mean that experimental outcomes obtained with one IMPDH inhibitor cannot be assumed to replicate with another; compound-specific selection is essential for research reproducibility and for the development of targeted therapeutic strategies.

Benzamide Riboside vs. Tiazofurin and Selenazofurin: Quantitative Comparative Evidence for Scientific Selection


Superior Intracellular Formation of Active NAD⁺ Analogue: Benzamide Riboside Generates 2- to 3-Fold More BAD than Tiazofurin or Selenazofurin

In a direct comparative study, K562 human myelogenous leukemia cells were incubated with 10 µM each of benzamide riboside, tiazofurin, and selenazofurin after prelabeling with [2,8-³H]adenosine. Benzamide riboside produced 2- to 3-fold more of its active NAD⁺ analogue, benzamide adenine dinucleotide (BAD), than tiazofurin produced of thiazole-4-carboxamide adenine dinucleotide (TAD) or selenazofurin produced of selenazole-4-carboxamide adenine dinucleotide (SAD) [1].

IMPDH inhibition nucleotide metabolism prodrug activation

Unique Secondary Enzyme Inhibition: BAD Inhibits Malate Dehydrogenase at 3.2 µM, a Property Absent in TAD and SAD

Purified preparations of lactate dehydrogenase, glutamate dehydrogenase, and malate dehydrogenase were tested for inhibition by the active dinucleotide metabolites BAD, TAD, and SAD. TAD and SAD did not inhibit any of these three dehydrogenases. BAD did not inhibit lactate or glutamate dehydrogenases but selectively inhibited malate dehydrogenase activity by 50% at a concentration of 3.2 µM [1]. Malate dehydrogenase is involved in the citric acid cycle and respiratory chain.

dehydrogenase inhibition off-target effects mitochondrial metabolism

Higher Potency Against IMPDH: BAD Exhibits Ki of 0.118 µM vs. 6.4 mM for Parent Benzamide Riboside

Kinetic studies using partially purified IMPDH from K562 cells established that BAD competitively inhibits NAD⁺ utilization with a Ki of 0.118 µM. In contrast, the parent compound benzamide riboside and its 5′-monophosphate exhibit Ki values versus IMPDH of 6.4 mM and 3.9 mM, respectively [1]. This >50,000-fold difference in Ki confirms that intracellular conversion to BAD is essential for potent IMPDH inhibition. Benzamide riboside is reported to be a more potent antitumor inhibitor of IMPDH than tiazofurin [2].

enzyme kinetics IMPDH active metabolite

Differential Transporter Affinity and Cytotoxicity: BR Is More Cytotoxic Than TR Despite Lower Transporter Affinity

In a study of human nucleoside transporters expressed in Xenopus laevis oocytes and Saccharomyces cerevisiae, tiazofurin (TR) exhibited higher transportability and lower Ki values for inhibition of [³H]uridine transport than benzamide riboside (BR) across multiple transporter types: hCNT3 (TR Ki=5.4 µM vs. BR Ki=226 µM), hENT2 (TR Ki=16 µM vs. BR Ki=271 µM), and hENT1 (TR Ki=57 µM vs. BR Ki=168 µM). Despite this lower transporter affinity, BR was more cytotoxic than TR to both nucleoside transport-defective and transport-competent cells [1].

nucleoside transporters cellular uptake drug sensitivity

9-Fold Higher Sensitivity in p53-Mutant Breast Cancer Cells vs. p53 Wild-Type

In cytotoxicity experiments comparing otherwise isogenic breast cancer cell lines, a cell line harboring mutant p53 exhibited 9-fold higher sensitivity to benzamide riboside than the corresponding cell line with wild-type p53 [1]. This differential sensitivity was not observed with tiazofurin in the same study. The finding suggests that p53 mutational status may be a biomarker for enhanced responsiveness to BR.

p53 mutation breast cancer differential sensitivity

Induction of Apoptosis in Ovarian Carcinoma Cells: A Property Not Shared by Tiazofurin

Benzamide riboside induces apoptosis in human ovarian carcinoma N.1 cells, a property that has been reported not to be shared by tiazofurin [1]. In a panel of three ovarian carcinoma cell lines (CH1, SKOV-3, A-2780), BR exhibited IC₅₀ values of 2.8 µM, 4.0 µM, and 7.4 µM, respectively, with apoptosis confirmed by flow cytometry (sub-G₀ DNA content, Annexin V binding) and PARP cleavage in sensitive CH1 cells [2]. Tiazofurin does not induce apoptosis in this same cellular context, representing a qualitative biological difference.

apoptosis ovarian cancer IMPDH inhibitor

Recommended Research Applications for Benzamide Riboside (CAS 138385-29-2) Based on Differentiated Evidence


Investigating IMPDH Inhibition in p53-Mutant Cancer Models

Benzamide riboside demonstrates 9-fold higher cytotoxicity in breast cancer cells harboring mutant p53 compared to p53 wild-type cells [1]. This differential sensitivity positions BR as a uniquely valuable tool for probing the intersection of IMPDH inhibition and p53 tumor suppressor pathway dysfunction. Researchers studying p53-mutant malignancies (including breast, ovarian, and other solid tumors) should prioritize BR over tiazofurin or selenazofurin to maximize observable phenotypic effects and to investigate p53-dependent mechanisms of resistance or sensitivity to nucleotide depletion.

Mechanistic Studies of Apoptosis Induction via Guanylate Depletion

BR reliably induces apoptosis in human ovarian carcinoma cells (e.g., N.1, CH1), a property not shared by the structurally related IMPDH inhibitor tiazofurin [2]. For researchers examining the link between IMPDH inhibition, guanylate depletion, and engagement of the intrinsic mitochondrial apoptotic pathway, BR is the compound of choice. Its well-characterized apoptotic signature—including cytochrome c release, caspase-3 activation, PARP cleavage, and downregulation of anti-apoptotic Bcl-2 [3]—provides a robust experimental system for dissecting cell death mechanisms downstream of nucleotide starvation.

Evaluating Prodrug Activation and Nucleotide Metabolism Pathways

The unique metabolic pathway of BR—conversion to BR 5′-monophosphate followed by NMN adenylyltransferase (NMNAT)-catalyzed formation of the active dinucleotide BAD—makes it an exemplary probe for studying cellular prodrug activation and NAD⁺ analogue biosynthesis [4]. BR's 2- to 3-fold higher BAD formation relative to TAD/SAD [5] and its exquisite dependence on NMNAT activity [6] provide a sensitive readout for genetic or pharmacologic modulation of nucleotide metabolism. Studies involving NMNAT overexpression, knockdown, or isoform-specific analysis will particularly benefit from BR's distinct metabolic profile.

Large-Scale Preclinical Studies Requiring Scalable Synthesis

An efficient five-step synthesis of benzamide riboside amenable to large-scale production has been developed and published [7]. This synthetic accessibility, combined with the compound's well-documented in vitro and in vivo activity, positions BR as a practical candidate for extensive preclinical investigations—including in vivo efficacy studies, formulation development, and combination therapy screening—where compound supply and reproducibility are critical procurement considerations. Researchers planning multi-arm or long-term studies should note this advantage over less synthetically accessible IMPDH inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamide riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.